

1-Bromoheptane-d1 CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Bromoheptane-d1

Cat. No.: B1482426

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Technical Guide: 1-Bromoheptane-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Bromoheptane-d1**, a deuterated form of 1-bromoheptane. This stable isotope-labeled compound serves as a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and pharmacokinetic studies.

Core Compound Data

Quantitative data for **1-Bromoheptane-d1** is summarized in the table below, providing a clear reference for its physical and chemical properties.

Property	Value	Citations
CAS Number	38007-40-8	[1][2][3]
Molecular Weight	180.10 g/mol	[1][3]
Alternate Molecular Weight	180.11 g/mol	[2]
Molecular Formula	C ₇ H ₁₄ DBr	[1]
Synonyms	n-Heptyl bromide-d1, 1-Bromoheptane-1-d1	[1][2][4]
Isotopic Enrichment	99 atom % D	[4]

Applications in Research and Development

1-Bromoheptane-d1 is primarily utilized as an internal standard in quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The presence of deuterium provides a distinct mass difference from the unlabeled analog, allowing for precise quantification in complex biological matrices.

Furthermore, the incorporation of deuterium into molecules is a strategy employed in drug development to investigate the pharmacokinetic and metabolic profiles of drug candidates.[1] Deuteration can sometimes lead to altered metabolic pathways and improved pharmacokinetic properties.

Experimental Protocol: Use as an Internal Standard in LC-MS Analysis

The following is a generalized protocol for the use of **1-Bromoheptane-d1** as an internal standard for the quantification of an analyte in a biological sample.

Objective: To accurately quantify the concentration of a target analyte in a plasma sample.

Materials:

- **1-Bromoheptane-d1** (Internal Standard, IS)

- Target Analyte
- Control plasma
- Acetonitrile (ACN)
- Formic Acid (FA)
- LC-MS system

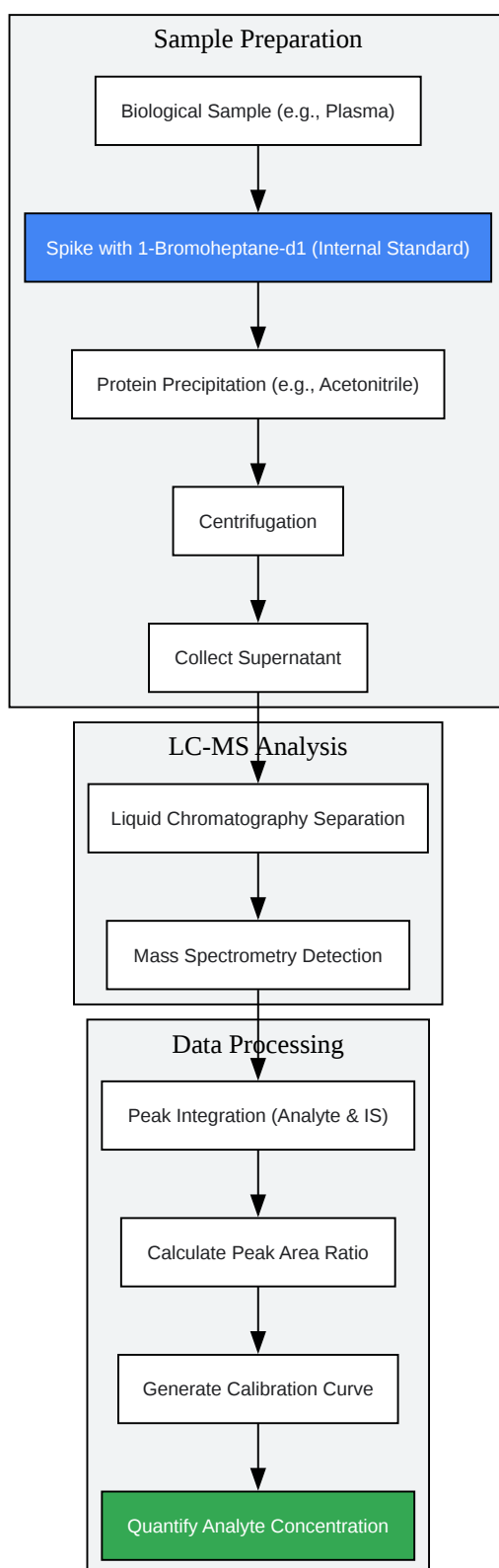
Methodology:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the target analyte in ACN at a concentration of 1 mg/mL.
 - Prepare a stock solution of **1-Bromoheptane-d1** (IS) in ACN at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Serially dilute the analyte stock solution with ACN to prepare a series of working solutions for the calibration curve.
 - Spike a known volume of each working solution into control plasma to create calibration standards at various concentrations.
 - Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Protein Precipitation):
 - To 50 μ L of each calibration standard, QC, and study sample, add 150 μ L of ACN containing a fixed concentration of **1-Bromoheptane-d1** (IS).
 - Vortex the samples for 1 minute to precipitate proteins.
 - Centrifuge the samples at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a new plate or vials for LC-MS analysis.

- LC-MS Analysis:
 - Inject the prepared samples onto the LC-MS system.
 - Develop a chromatographic method to separate the analyte and the IS.
 - Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for both the analyte and **1-Bromoheptane-d1**.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the IS.
 - Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
 - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

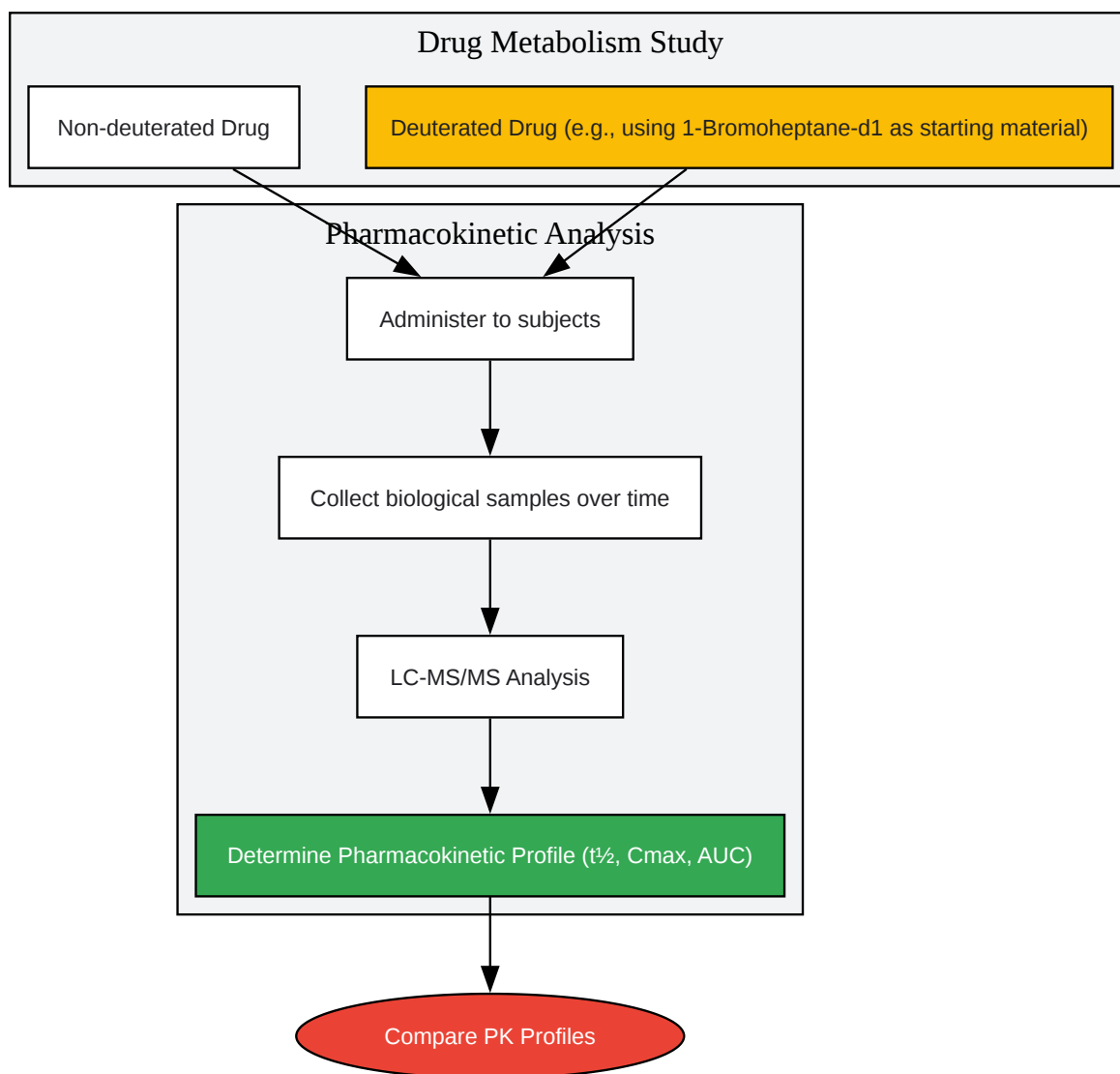
Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to the application of **1-Bromoheptane-d1**.



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Caption: Workflow for quantitative analysis using an internal standard.



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Caption: Logic for comparing pharmacokinetic profiles of deuterated and non-deuterated drugs.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Heptane-1-d, 1-bromo- | C₇H₁₅Br | CID 122236806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
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